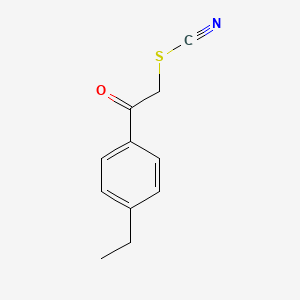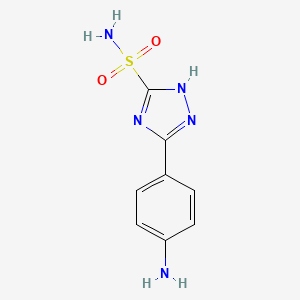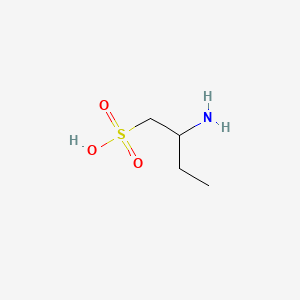
12-(2-Phenylethyl)tetraphene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-(2-Phenylethyl)tetraphene is a polycyclic aromatic hydrocarbon that features a tetraphene core substituted with a 2-phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-(2-Phenylethyl)tetraphene typically involves the cyclization of biphenyl derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, followed by cyclodehydrogenation to form the tetraphene core. The reaction conditions often involve high temperatures and the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 12-(2-Phenylethyl)tetraphene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or aromatic rings.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or organometallic compounds under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the tetraphene core .
Applications De Recherche Scientifique
12-(2-Phenylethyl)tetraphene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 12-(2-Phenylethyl)tetraphene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the interactions .
Comparaison Avec Des Composés Similaires
Tetraphene: The parent compound without the 2-phenylethyl substitution.
Benzo[k]tetraphene: A similar compound with a different substitution pattern.
Phenylethyl-substituted polycyclic aromatic hydrocarbons: Compounds with similar structural motifs but different core structures.
Uniqueness: 12-(2-Phenylethyl)tetraphene is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable for applications in organic electronics and materials science .
Propriétés
Numéro CAS |
5691-36-1 |
|---|---|
Formule moléculaire |
C26H20 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
12-(2-phenylethyl)benzo[a]anthracene |
InChI |
InChI=1S/C26H20/c1-2-8-19(9-3-1)14-17-25-23-12-6-5-11-21(23)18-22-16-15-20-10-4-7-13-24(20)26(22)25/h1-13,15-16,18H,14,17H2 |
Clé InChI |
GVEJRGCTBREUQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC2=C3C(=CC4=CC=CC=C42)C=CC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile](/img/structure/B14731098.png)
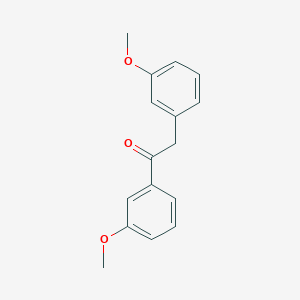
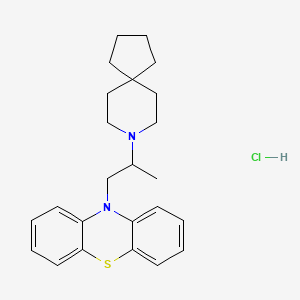
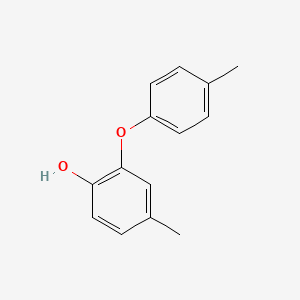



![2,17-Dimethyl-5,16-diazatetracyclo[9.8.0.02,8.012,17]nonadec-7-ene-6,15-dione](/img/structure/B14731145.png)
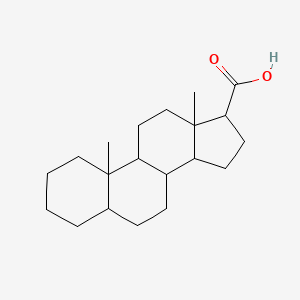

![1-Oxaspiro[4.4]non-3-en-2-one](/img/structure/B14731163.png)
